molecular formula C24H22N2O4S B11614341 Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate

Ethyl {2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenoxy}acetate

Cat. No.: B11614341
M. Wt: 434.5 g/mol
InChI Key: ZXLCPQOMZIDKGQ-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE is a complex organic compound that features a unique structure combining a thienyl group, a dihydropyrazolo benzoxazin ring, and an ethyl phenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the thienyl and benzoxazin intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the benzoxazin ring can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOXY}ACETATE is unique due to its combination of a thienyl group, a dihydropyrazolo benzoxazin ring, and an ethyl phenoxy acetate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[2-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenoxy]acetate

InChI

InChI=1S/C24H22N2O4S/c1-2-28-23(27)15-29-20-10-5-4-9-17(20)24-26-19(16-8-3-6-11-21(16)30-24)14-18(25-26)22-12-7-13-31-22/h3-13,19,24H,2,14-15H2,1H3

InChI Key

ZXLCPQOMZIDKGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Origin of Product

United States

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